molecular formula C23H17NO B14536233 2,3,5-Triphenylpyridin-4(1H)-one CAS No. 62224-79-7

2,3,5-Triphenylpyridin-4(1H)-one

Cat. No.: B14536233
CAS No.: 62224-79-7
M. Wt: 323.4 g/mol
InChI Key: LYDOCGQUHCBQKO-UHFFFAOYSA-N
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Description

2,3,5-Triphenylpyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with three phenyl groups at positions 2, 3, and 3. This structure confers unique electronic and steric properties, influencing its tautomeric behavior, solubility, and reactivity.

Properties

CAS No.

62224-79-7

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

2,3,5-triphenyl-1H-pyridin-4-one

InChI

InChI=1S/C23H17NO/c25-23-20(17-10-4-1-5-11-17)16-24-22(19-14-8-3-9-15-19)21(23)18-12-6-2-7-13-18/h1-16H,(H,24,25)

InChI Key

LYDOCGQUHCBQKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Triphenylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with pyridine derivatives under specific conditions. The reaction often requires catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-efficiency catalysts and solvents is common to enhance the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triphenylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different products, often involving the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of substituted pyridine derivatives.

Scientific Research Applications

2,3,5-Triphenylpyridin-4(1H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Triphenylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure and Tautomerism

  • Pyrrolo[2,3-b]quinoxalin-2-one Derivatives (e.g., compound 2b from ): These compounds share a fused heterocyclic core. Unlike 2,3,5-Triphenylpyridin-4(1H)-one, which has a monocyclic pyridinone system, pyrrolo[2,3-b]quinoxalin-2-one derivatives feature a bicyclic structure. Both systems exhibit tautomerism, but NMR studies show that pyrrolo[2,3-b]quinoxalin-2-one exists as a single tautomeric form in CDCl₃, whereas the pyridinone analog may display solvent-dependent tautomerism due to its simpler structure .
  • Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives (e.g., compound in ): These compounds possess an additional pyrimidine ring fused to the pyridinone core. The presence of amino and chloropyridyl substituents (as in 3-Amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one) introduces hydrogen-bonding capabilities and polar interactions, contrasting with the purely hydrophobic phenyl groups in this compound .

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds like those in (e.g., coumarin- and tetrazole-substituted pyrimidinones) incorporate electron-withdrawing groups (EWGs) that enhance electrophilic reactivity.
  • Biological Activity: The patent in highlights a benzothiophene-carboxamide derivative with trifluorophenyl groups for treating heartworm infections. While structurally distinct from this compound, the trifluorophenyl moiety demonstrates how aromatic substituents can fine-tune bioavailability and target binding—a principle applicable to the phenyl groups in the pyridinone analog .

Spectral and Analytical Data

Comparative spectral data from and hypothetical extrapolation:

Property This compound (Hypothetical) Pyrrolo[2,3-b]quinoxalin-2-one (2b) Pyrido[2,3-d]pyrimidin-4(3H)-one
UV-Vis (λmax, nm) ~240–420 (predicted) 243, 395, 418 Not reported
¹H NMR Solvent DMSO-d₆ or CDCl₃ (tautomer-dependent) CDCl₃ (single tautomer) Not specified
Key IR Bands C=O stretch ~1650–1700 cm⁻¹ Similar C=O and C=N stretches Amino N-H stretch ~3300 cm⁻¹

Research Implications and Limitations

The comparison highlights the critical role of substituents and core structure in dictating physicochemical and biological properties. For instance, coumarin derivatives () demonstrate the utility of fused heterocycles in photophysical applications, suggesting that this compound could be explored for similar purposes .

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